Brachycarpone

Description

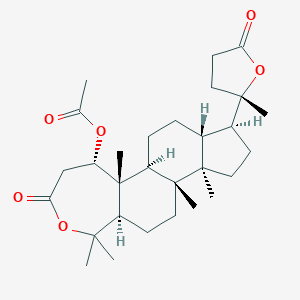

Structure

2D Structure

3D Structure

Properties

CAS No. |

103223-12-7 |

|---|---|

Molecular Formula |

C13H16Cl3N3O2S |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

[(1S,2R,3S,8R,11R,12R,15S,16R)-2,7,7,11,12-pentamethyl-15-[(2S)-2-methyl-5-oxooxolan-2-yl]-5-oxo-6-oxatetracyclo[9.7.0.02,8.012,16]octadecan-3-yl] acetate |

InChI |

InChI=1S/C29H44O6/c1-17(30)33-22-16-24(32)34-25(2,3)20-11-14-27(5)21(29(20,22)7)9-8-18-19(10-13-26(18,27)4)28(6)15-12-23(31)35-28/h18-22H,8-16H2,1-7H3/t18-,19+,20+,21+,22+,26-,27-,28+,29+/m1/s1 |

InChI Key |

YRZWUYVBIAACPY-CKZIFBJKSA-N |

SMILES |

CC(=O)OC1CC(=O)OC(C2C1(C3CCC4C(CCC4(C3(CC2)C)C)C5(CCC(=O)O5)C)C)(C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC(=O)OC([C@H]2[C@]1([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC2)C)C)[C@@]5(CCC(=O)O5)C)C)(C)C |

Canonical SMILES |

CC(=O)OC1CC(=O)OC(C2C1(C3CCC4C(CCC4(C3(CC2)C)C)C5(CCC(=O)O5)C)C)(C)C |

Origin of Product |

United States |

Natural Distribution and Phytochemical Isolation of Brachycarpone

Botanical Sources and Geographic Distribution

Brachycarpone is primarily known to be a constituent of plants belonging to the genus Cleome. The principal botanical source for this compound is Cleome brachycarpa. brieflands.com This species is a woody herb distinguished by its yellow flowers. brieflands.com While the genus Cleome is large, comprising over 275 species with a wide distribution in tropical and temperate regions, this compound has been specifically identified in C. brachycarpa. wikipedia.org

Other related species, such as Cleome ornithopodioides, commonly known as the bird spiderflower, are native to the Eastern Mediterranean, Southeastern Europe, and Western Asia. wikipedia.orgpfaf.orgkew.org However, the presence of this compound in C. ornithopodioides is not documented in available literature. The phytochemical profile of Cleome species is diverse, containing various secondary metabolites, including other triterpenoids, flavonoids, and essential oils. areeo.ac.irijpsr.comareeo.ac.ir For instance, a related compound, deacetoxythis compound, has also been isolated from Cleome brachycarpa. brieflands.com

The geographic distribution of Cleome brachycarpa is concentrated in parts of Africa and Asia. The plant has been collected and identified in several countries, indicating its adaptation to arid and semi-arid climates.

**Table 1: Geographic Distribution of *Cleome brachycarpa***

| Continent | Country/Region |

|---|---|

| Africa | Egypt ijpsr.com |

| Kenya gbif.org | |

| Mauritania gbif.org | |

| Asia | India brieflands.com |

| Iran areeo.ac.irareeo.ac.ir | |

| Oman efloraofindia.com | |

| Pakistan brieflands.comresearchgate.net | |

| Himalayas gbif.org |

Optimized Extraction Methodologies for this compound

The extraction of this compound from its primary source, Cleome brachycarpa, involves separating the compound from the plant matrix. Various techniques, ranging from traditional solvent extraction to modern green methods, have been employed to isolate phytochemicals from this plant. The choice of method significantly impacts the yield and purity of the extract.

Conventional methods such as maceration have been utilized. One documented procedure involves soaking the dried and crushed plant material in 95% ethanol for several days, followed by filtration and evaporation to obtain the crude extract. brieflands.com Another common conventional technique is Soxhlet extraction.

More advanced and efficient "green" extraction methods have been investigated to optimize the recovery of phytochemicals from Cleome brachycarpa. A comparative study evaluated the effectiveness of Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and traditional Soxhlet extraction. The research found that MAE using methanol as a solvent recovered phytochemicals at a rate two-folds higher than the other methods. This suggests that MAE is a more rapid and efficient technique for extracting compounds from Cleome brachycarpa. Optimization of extraction parameters such as solvent choice, temperature, and time is crucial for maximizing the yield of triterpenoids like this compound. umlub.pl

Table 2: Comparison of Extraction Methodologies for Cleome brachycarpa Phytochemicals

| Methodology | Solvent(s) | Key Features | Efficiency Note |

|---|---|---|---|

| Maceration | 95% Ethanol | Simple, requires extended soaking time (days). | Standard conventional method. brieflands.com |

| Soxhlet Extraction | Methanol, Ethanol, etc. | Continuous extraction, but can involve high temperatures and long durations. | Considered a traditional method. |

| Ultrasound-Assisted Extraction (UAE) | Methanol | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. | A "green" extraction method. |

| Microwave-Assisted Extraction (MAE) | Methanol | Employs microwave energy to heat the solvent and plant tissue, accelerating extraction. | Found to be two-folds more efficient than Soxhlet and UAE for C. brachycarpa. |

Advanced Chromatographic and Non-Chromatographic Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds from which this compound must be isolated and purified. This is achieved through a combination of non-chromatographic and advanced chromatographic techniques.

Non-Chromatographic Strategies: These methods are typically used as initial clean-up steps to simplify the extract before chromatography.

Liquid-Liquid Extraction (Solvent Partitioning): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous phase and an organic solvent). It is an effective first step to fractionate the crude extract by polarity. youtube.com

Aqueous Washing: This process is used to remove highly water-soluble impurities, such as some sugars and salts, from an organic extract containing less polar compounds like triterpenoids. mdpi.com

Fractional Freezing: This method can be used to separate phases in certain solvent systems, such as an ethyl acetate-water mixture, by exploiting different freezing points. mdpi.com

Advanced Chromatographic Strategies: Chromatography is the cornerstone for the purification of natural products like this compound. iipseries.orgcolumn-chromatography.com The separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. fractioncollector.info

Column Chromatography (CC): This is a fundamental preparative technique where the extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel. Compounds are separated as a solvent mixture (mobile phase) is passed through the column. jsmcentral.org

Flash Chromatography: An evolution of traditional column chromatography, flash chromatography uses moderate pressure to speed up the separation process. It is widely used for the rapid purification of compounds from complex mixtures, such as isolating specific triterpenoids. youtube.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that uses high pressure to pass the mobile phase through a column with smaller particle sizes, enabling excellent separation of closely related compounds. umlub.pljsmcentral.org Preparative HPLC can be used in the final stages to obtain highly pure this compound.

pH-Zone-Refining Countercurrent Chromatography (CCC): This advanced liquid-liquid chromatography technique is particularly effective for separating ionizable compounds like triterpene acids. It works by partitioning compounds between two immiscible liquid phases without a solid support, which minimizes sample degradation and loss. This method has been successfully used for the preparative separation of structurally similar triterpenes. rsc.org

The final step in the process is the structural elucidation of the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity and purity of this compound.

Molecular Structure Elucidation of Brachycarpone and Its Analogs

Advanced Spectroscopic Techniques in Brachycarpone Structural Characterization

Spectroscopic methods are indispensable tools for dissecting the intricate details of organic molecules, offering insights into their connectivity, functional groups, and electronic environments. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), and Electronic Absorption Spectroscopy (UV-Vis) has been crucial for its structural elucidation pharmaknowledgeforum.comuib.nosolubilityofthings.comjchps.comnumberanalytics.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H NMR, 13C NMR, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in determining the connectivity and spatial arrangement of atoms within a molecule numberanalytics.comiosrjournals.orgemerypharma.com. For this compound, a detailed analysis involving both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.

1H NMR Spectroscopy: Provides information on the number, type, and chemical environment of hydrogen atoms. Chemical shifts reveal the electronic surroundings of protons, while coupling constants (J values) indicate through-bond connectivity between adjacent protons. Integration of signals quantifies the number of protons contributing to each signal iosrjournals.orgemerypharma.com.

13C NMR Spectroscopy: Identifies the number of unique carbon atoms and their chemical environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH3, CH2, CH, and quaternary carbons iosrjournals.org.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Maps proton-proton couplings, establishing direct or short-range (typically 2-3 bonds) connectivity between protons iosrjournals.orgemerypharma.comslideshare.net. This is vital for tracing the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, assigning specific proton signals to their attached carbon atoms iosrjournals.orgemerypharma.com.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-3 bonds) between protons and carbons, providing crucial information for connecting different molecular fragments and assigning quaternary carbons acs.orgiosrjournals.orgemerypharma.comslideshare.net.

The collective data from these NMR experiments allows for the construction of the complete planar structure of this compound and the assignment of all atoms. Specific HMBC correlations have been instrumental in assigning the structure of related compounds, aiding in the elucidation of this compound's structure acs.org.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which can aid in structural identification pharmaknowledgeforum.comsolubilityofthings.comjchps.comproteomics.com.auwikipedia.orgpremierbiosoft.comcreative-proteomics.comslavovlab.net.

Molecular Ion and Elemental Composition: High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the precise determination of the molecular formula of this compound acs.org. Fragmentation patterns observed in MS spectra can reveal the presence of specific substructures or functional groups acs.orgproteomics.com.aupremierbiosoft.com.

Fragmentation Analysis: The way a molecule breaks apart under ionization conditions provides clues about its structure. For complex natural products like this compound, characteristic fragment ions can confirm the presence of specific ring systems or functional groups acs.orgproteomics.com.aupremierbiosoft.com.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe molecular vibrations, providing information about the functional groups present in a molecule solubilityofthings.comjchps.comnumberanalytics.comazooptics.combruker.comshimadzu.coms-a-s.orgresearchgate.net.

IR Spectroscopy: Identifies functional groups based on their characteristic absorption of specific infrared radiation frequencies. For this compound, IR spectroscopy would be used to detect the presence of carbonyl groups (from the dilactone structure), hydroxyl groups, and carbon-carbon double bonds, among others solubilityofthings.comjchps.comnumberanalytics.com.

Raman Spectroscopy: Complements IR by detecting different vibrational modes, particularly those involving symmetric stretching or changes in polarizability. Raman spectroscopy can be particularly useful for identifying C-C bonds and skeletal vibrations azooptics.comshimadzu.coms-a-s.orgresearchgate.net.

Electronic Absorption Spectroscopy (UV-Vis) for this compound

UV-Vis spectroscopy is sensitive to electronic transitions within molecules, particularly those involving π electrons in conjugated systems or chromophores solubilityofthings.comjchps.comnumberanalytics.comtechnologynetworks.commsu.eduunchainedlabs.comdenovix.comuu.nl.

Chromophore Identification: For this compound, UV-Vis spectroscopy would reveal the presence and extent of conjugation, such as in any unsaturated portions of the molecule. The absorption maxima (λmax) and extinction coefficients provide information about these electronic systems solubilityofthings.comjchps.comtechnologynetworks.commsu.edu.

X-ray Crystallography for Absolute Configuration Determination of this compound and Related Structures

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers pharmaknowledgeforum.commit.eduresearchgate.net.

Absolute Configuration: For chiral molecules like this compound, X-ray crystallography, particularly through the analysis of anomalous dispersion effects (Bijvoet differences), can distinguish between enantiomers and unequivocally establish the absolute configuration at each stereocenter pharmaknowledgeforum.commit.eduresearchgate.net. This is crucial as different stereoisomers can exhibit vastly different biological activities. The ability to determine absolute configuration even for light-atom organic molecules (containing only C, H, O, N) has advanced significantly, allowing for determination even when heavier atoms are absent mit.eduresearchgate.net.

Conformational Analysis and Stereochemistry of this compound

Conformational analysis and the detailed understanding of stereochemistry are critical for fully characterizing this compound. Stereochemistry refers to the spatial arrangement of atoms within a molecule, particularly at chiral centers, while conformational analysis studies the various spatial arrangements that a molecule can adopt due to rotation around single bonds sathyabama.ac.inscribd.compharmacy180.comox.ac.ukchemistrysteps.com.

Stereocenters: this compound, being a triterpenoid, possesses multiple stereocenters. The precise configuration (R or S) at each of these centers is determined through a combination of techniques. NMR spectroscopy, especially through NOESY experiments (which show through-space correlations between protons), can provide insights into the relative stereochemistry acs.orgiosrjournals.orgemerypharma.comslideshare.netnih.govnih.gov. However, X-ray crystallography provides the most unambiguous determination of absolute stereochemistry pharmaknowledgeforum.commit.eduresearchgate.net.

Conformational Flexibility: Triterpenoids often exhibit significant conformational flexibility due to the presence of multiple rings and rotatable bonds sathyabama.ac.inscribd.compharmacy180.comchemistrysteps.com. Understanding these preferred conformations is important for correlating structure with biological activity. While NMR can suggest preferred conformations, computational methods are often employed to explore the energy landscape of possible conformers.

Biosynthetic Pathway Investigations of Brachycarpone

Proposed Precursor Derivations and Enzymatic Steps in Brachycarpone Biosynthesis

As a triterpenoid, the biosynthesis of this compound is presumed to originate from primary metabolic pathways common to plants. The general pathway for triterpene production begins with the condensation of acetyl-CoA units to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway researchgate.net. These C5 units are sequentially condensed to form farnesyl pyrophosphate (FPP, C15) and then geranylgeranyl pyrophosphate (GGPP, C20) researchgate.net.

The direct precursor for triterpenes is squalene (B77637) (C30), which is synthesized from two molecules of FPP researchgate.net. Squalene then undergoes cyclization, catalyzed by oxidosqualene cyclases (OSCs), to form a diverse array of cyclic triterpene skeletons researchgate.netresearchgate.net. Given that this compound is classified as a trinortriterpenoid dilactone, it is likely derived from a cyclized triterpene precursor that has undergone subsequent oxidative modifications, chain shortening (indicated by "trinor-"), and lactone ring formation. However, the specific enzymes and intermediate steps involved in the conversion of a common triterpene precursor to this compound have not been elucidated in published research.

Synthetic Chemistry of Brachycarpone and Its Derivatives

Total Synthesis Endeavors for Brachycarpone

The total synthesis of complex natural products serves as a crucial benchmark in organic chemistry, validating structural assignments, enabling access to larger quantities for biological evaluation, and providing a platform for developing new synthetic methodologies organic-chemistry.org. This compound, with its intricate trinortriterpenoid dilactone structure, presents a significant synthetic challenge. However, a review of the available literature indicates that a complete total synthesis of this compound has not been extensively reported or detailed within the consulted sources.

The synthesis of complex molecules often relies on strategic planning, employing methodologies such as convergent synthesis, where different fragments of the target molecule are synthesized independently and then coupled wikipedia.org. Advanced synthetic techniques, including C-H functionalization, have also proven invaluable in streamlining synthetic routes for complex natural products nih.govrsc.org. While specific total synthesis endeavors for this compound are not detailed, the general principles of total synthesis, which involve meticulous step-by-step construction, stereochemical control, and the formation of key structural motifs like lactone rings, would be paramount in any such undertaking. The development of efficient synthetic routes would not only confirm its structure but also facilitate the exploration of its chemical space.

Semisynthetic Modifications and Analog Preparation of this compound

Semisynthesis involves the chemical modification of naturally occurring compounds to create analogs with potentially improved or altered biological properties. While specific reports detailing the semisynthetic modifications of this compound were not found in the provided search results, the general approach to analog preparation for other natural products offers insight into potential strategies. For instance, analogs of compounds like Silvestrol have been synthesized to optimize pharmacokinetic properties and enhance biological activity acs.orgresearchgate.net. Similarly, the development of semisynthetic aminoglycoside antibiotics demonstrates how targeted modifications can overcome resistance mechanisms nih.gov.

Given this compound's structure as a trinortriterpenoid dilactone, potential sites for semisynthetic modification could include its lactone functionalities, hydroxyl groups, or other oxygenated centers. Modifications might involve esterification, etherification, reduction, oxidation, or the introduction of novel functional groups. Furthermore, naturally occurring structural variations, such as deacetoxythis compound, highlight the possibility of exploring related molecular architectures through synthetic means acs.orggreenpharmacy.info. The preparation of such analogs would allow for a systematic investigation into structure-activity relationships (SAR), shedding light on the key structural features responsible for any observed biological effects.

Design Principles for Novel this compound Analogs

The rational design of novel analogs is a cornerstone of medicinal chemistry and drug discovery, aiming to optimize a lead compound's efficacy, selectivity, and drug-like properties nih.govnih.gov. For this compound, design principles for novel analogs would likely stem from a deep understanding of its core structure and any known or hypothesized biological activities.

Key design considerations could include:

Preservation of the Core Scaffold: The trinortriterpenoid dilactone framework is central to this compound's identity. Analogs might retain this core structure while introducing modifications to specific functional groups.

Functional Group Manipulation: Identifying and modifying key functional groups, such as the lactone rings or any hydroxyl groups present, could lead to analogs with altered polarity, solubility, or binding affinities. For example, opening a lactone ring or modifying ester linkages could be explored.

Stereochemical Exploration: Natural products often possess specific stereochemistry that is critical for their biological activity. Synthesizing analogs with altered stereocenters or exploring different diastereomers could reveal important SAR insights acs.orgresearchgate.net.

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres (groups with similar physical or chemical properties that produce broadly similar biological effects) is a common strategy to modulate properties like metabolic stability or receptor binding.

By applying these design principles, researchers can systematically generate a library of this compound analogs, facilitating the discovery of compounds with enhanced or novel biological profiles.

Mechanistic Insights into Brachycarpone S Biological Activities Preclinical Studies

Anti-inflammatory Mechanisms of Brachycarpone

Inflammation is a complex biological response involving a cascade of molecular events, including the release of pro-inflammatory mediators and the activation of specific enzymes and signaling pathways. Research suggests that compounds derived from natural sources, including this compound's parent plant, exhibit anti-inflammatory properties.

Modulation of Pro-inflammatory Mediators

Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), along with prostaglandins (B1171923) (PGs), are key players in initiating and perpetuating inflammatory responses mdpi.comihs-headache.orgmdpi.comnih.govpan.olsztyn.pl. These mediators are released by various cells in response to stimuli and contribute to the characteristic symptoms of inflammation, including pain, swelling, and fever ihs-headache.orgmdpi.com. Studies on Cleome brachycarpa extracts have indicated anti-inflammatory activity brieflands.comresearchgate.net. While this compound is a constituent of this plant, specific preclinical studies detailing its direct modulation of IL-1β, TNF-α, IL-6, or prostaglandins are not detailed in the provided search results. Further research is required to elucidate this compound's precise role in regulating these critical inflammatory mediators.

Inhibition of Key Inflammatory Enzymes

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are crucial for the synthesis of prostaglandins from arachidonic acid scielo.brscholarsresearchlibrary.comnih.gov. COX-1 is generally involved in physiological functions, while COX-2 is induced during inflammation and contributes significantly to pro-inflammatory prostaglandin (B15479496) production scholarsresearchlibrary.comnih.govmdpi.com. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes scielo.brnih.gov. Research on Cleome brachycarpa extract has shown anti-inflammatory effects comparable to Diclofenac sodium, a known COX inhibitor brieflands.comresearchgate.net. This suggests that constituents within the extract, potentially including this compound, may inhibit COX isoforms. However, direct evidence demonstrating this compound's specific inhibition of COX-1 or COX-2 is not available in the current findings.

Impact on Cellular Signaling Pathways

Cellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), are central to the regulation of inflammatory processes mdpi.commdpi.comfrontiersin.orgnih.gov. NF-κB activation, for instance, leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes like COX-2 mdpi.comfrontiersin.org. Similarly, STAT3 plays a role in inflammatory responses and cell survival mdpi.comnih.gov. While other natural compounds have demonstrated the ability to modulate these pathways, thereby exerting anti-inflammatory effects mdpi.comfrontiersin.org, specific preclinical data detailing this compound's impact on NF-κB, STAT3, or Extracellular signal-regulated kinase (ERK) pathways are not provided in the current search results.

Central Nervous System (CNS) Modulatory Mechanisms of this compound

The CNS is regulated by a complex interplay of neurotransmitters, and alterations in these systems can lead to various neurological and behavioral changes. Preclinical studies have investigated the CNS effects of Cleome brachycarpa extracts, with findings suggesting potential modulatory roles for its constituents, including this compound.

Interactions with Neurotransmitter Systems

The GABAergic system, mediated by the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is fundamental to maintaining the balance of excitation and inhibition within the CNS researchgate.netnih.govnih.govgenome.jpscielo.org.mxacnp.org. Dysregulation of GABAergic transmission is implicated in various neurological disorders nih.govscielo.org.mx. Studies on Cleome brachycarpa have indicated that its CNS depressant activity may be attributed to compounds like this compound wjpsonline.com. However, the specific mechanisms by which this compound might interact with the GABAergic system or other neurotransmitter systems (e.g., glutamatergic, serotonergic, dopaminergic) require further detailed investigation.

Alteration of Locomotor and Exploratory Behavior in Preclinical Models

Preclinical models are employed to assess the effects of compounds on behavior, including locomotor activity and exploratory tendencies biorxiv.orgnih.govnih.govplos.orgd-nb.info. Research on Cleome brachycarpa extract has provided some qualitative insights into its effects on behavior. For instance, studies suggest that the extract can alter central and peripheral square crossings in open-field tests, indicating changes in locomotor and exploratory behavior wjpsonline.com. Specifically, one study noted an initial decrease in central square crossings followed by an increase after 14 days, and an initial increase in peripheral square crossings that later decreased wjpsonline.com. Another finding indicated an increase in "transitions" after acute dosing, suggesting potential anxiolytic effects wjpsonline.com. However, these findings are attributed to the plant extract, and specific quantitative data directly linking this compound to these behavioral alterations are not available in the provided snippets. Further studies are needed to isolate this compound and precisely characterize its effects on locomotor and exploratory behaviors.

Based on the comprehensive search for information regarding the Structure-Activity Relationship (SAR) studies of this compound, the available scientific literature does not provide the detailed research findings necessary to construct the requested article sections.

Consequently, it is not possible to generate the following sections with the required detail, research findings, or data tables:

Structure Activity Relationship Sar Studies of Brachycarpone

Computational Approaches in Brachycarpone SAR Elucidation:While computational approaches are generally recognized as tools for SAR studiesspirochem.comoup.comunmul.ac.idchemrxiv.orgmdpi.comnih.gov, specific applications or findings related to this compound's SAR through these methods were not found.

The provided search results offer general principles of SAR and studies on unrelated compounds, which cannot be directly applied to this compound without specific research data. Therefore, the request for detailed research findings and interactive data tables pertaining to this compound's SAR cannot be fulfilled with the current information.

Advanced Analytical Methods for Brachycarpone Detection and Quantification

High-Resolution Chromatographic Techniques for Brachycarpone (e.g., HPLC, GC)

High-resolution chromatography is indispensable for separating complex mixtures of phytochemicals. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of triterpenoids like this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is the predominant method for the analysis of non-volatile and thermally sensitive compounds like triterpenoids. xjtu.edu.cn Reversed-phase (RP-HPLC) is particularly common for separating such compounds. In the context of analyzing plant extracts containing triterpenoids, RP-HPLC has been effectively used for purification and separation. For instance, compounds from Cleome species have been successfully separated using semipreparative reversed-phase HPLC. researchgate.net

While a specific, validated HPLC method for the routine quantification of this compound is not extensively detailed in publicly available literature, a typical approach would involve a C18 column with a gradient elution system. A common mobile phase for separating triterpenoids consists of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. acs.org Detection is often performed using a UV detector, although many triterpenoids lack strong chromophores, which can limit sensitivity. xjtu.edu.cn To overcome this, derivatization techniques can be employed to enhance UV absorption or fluorescence.

Table 1: Illustrative RP-HPLC Parameters for Triterpenoid Analysis

| Parameter | Value/Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development for a triterpenoid like this compound and is not from a validated method specific to this compound.

Gas Chromatography (GC):

Gas chromatography is suitable for volatile and thermally stable compounds. Triterpenoids are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility. Silylation is a common derivatization technique used for this purpose. GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can then be used for quantification and identification. GC-MS provides detailed structural information based on the fragmentation patterns of the derivatized analyte. nih.gov

Mass Spectrometry-Based Quantification of this compound in Complex Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity, making it ideal for quantifying trace components in complex biological matrices. ucl.ac.uk

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) is a state-of-the-art technique for analyzing natural products. acs.orgnih.gov Studies on plant genera known to contain this compound, such as Aglaia, have utilized UHPLC-MS for the characterization of their chemical constituents. acs.org For quantification, tandem mass spectrometry (MS/MS) is typically employed, operating in modes such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves isolating a specific precursor ion (the molecular ion of this compound) and monitoring a specific product ion generated through fragmentation. This highly specific detection method minimizes interference from other compounds in the matrix.

For this compound, the analysis would likely be performed using an electrospray ionization (ESI) source, probably in positive ion mode, to generate the protonated molecule [M+H]⁺ or other adducts.

Table 2: Hypothetical UHPLC-MS/MS Parameters for this compound Quantification

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | m/z corresponding to [this compound+H]⁺ |

| Product Ion (Q3) | Specific fragment ion m/z |

| Collision Energy | Optimized for the specific precursor-product transition |

| Dwell Time | 100-200 ms |

Note: The specific m/z values would need to be determined by infusing a pure standard of this compound into the mass spectrometer.

Method Validation and Quality Control in this compound Analysis

Validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose. ucl.ac.uk Any quantitative method developed for this compound would need to be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. In LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.99.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery experiments, where a known amount of pure this compound standard is added to a sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control (QC) in routine analysis involves running QC samples at different concentrations alongside the unknown samples to ensure the analytical run is valid and that the results are reliable. This includes the use of certified reference materials or well-characterized in-house standards for this compound.

Future Directions and Emerging Research Avenues for Brachycarpone

Discovery of Novel Biological Targets for Brachycarpone

A critical step in the development of any therapeutic compound is the precise identification of its molecular targets. For this compound, this remains a significant area for future exploration. Current research on Cleome plant extracts, which contain this compound among other bioactive molecules, offers some preliminary clues.

For instance, the anxiolytic and CNS depressant effects observed with Cleome brachycarpa extracts suggest a potential interaction with neurotransmitter systems. It has been hypothesized that the CNS depressant activity may be linked to the GABA-A receptor, a common target for anxiolytic drugs. wjpsonline.com Future research should involve direct binding assays and functional studies with purified this compound to confirm this interaction and elucidate the exact mechanism, be it direct activation or allosteric modulation of the receptor.

Similarly, the anti-inflammatory and antipyretic properties of Cleome extracts point towards the inhibition of inflammatory pathways. The proposed mechanism involves the inhibition of prostaglandin (B15479496) synthesis, a pathway targeted by non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Molecular docking studies have begun to explore the interaction of compounds from Cleome brachycarpa with key inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). researchgate.net Future investigations should expand on these in silico models with in vitro enzymatic assays and cell-based studies to validate these potential targets for this compound. A deeper understanding of its structure-activity relationship could also guide the synthesis of more potent and selective anti-inflammatory agents. acs.org

Application of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

The advent of "omics" technologies offers a powerful, unbiased approach to understanding the system-wide effects of a compound, moving beyond a single-target perspective. The application of metabolomics, proteomics, and transcriptomics to this compound research is a promising, yet largely untapped, avenue.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression in target cells or tissues. thermofisher.comillumina.com By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify entire signaling pathways and cellular processes that are modulated by the compound. This could unveil novel mechanisms of action and off-target effects that are not apparent from traditional pharmacological assays.

Proteomics , the large-scale study of proteins, can provide a snapshot of the changes in protein expression and post-translational modifications in response to this compound. biorxiv.org This is particularly relevant for understanding its biological effects, as proteins are the primary functional molecules in the cell. For example, proteomic analysis of brain tissue from animal models treated with this compound could identify changes in proteins involved in neuroinflammation or synaptic plasticity, offering deeper insights into its CNS effects. nih.gov

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. This technology could be employed to understand how this compound affects cellular metabolism. nih.gov Furthermore, it can be used to trace the metabolic fate of this compound itself within an organism, identifying its breakdown products and assessing their potential bioactivity or toxicity. nih.gov

While direct omics studies on this compound are currently lacking, their application in the broader field of natural product drug discovery highlights their immense potential. researchgate.net

Development of Advanced Preclinical Models for this compound Evaluation

The evaluation of this compound's therapeutic potential will necessitate the use of sophisticated preclinical models that can more accurately recapitulate human diseases. While initial studies on Cleome extracts have utilized conventional animal models to demonstrate anti-inflammatory and analgesic effects, future research can benefit from more advanced systems. researchgate.net

For chronic conditions like inflammatory disorders or cancer, transgenic mouse models that replicate the genetic and histopathological features of human disease are invaluable. For example, in the context of cancer research, genetically engineered mouse models, such as the KPC mouse model for pancreatic cancer, provide a robust platform for evaluating the efficacy of novel compounds like triterpenoids. aacrjournals.org Should this compound show anti-cancer potential, such models would be crucial for its preclinical validation.

The development and use of patient-derived organoids and 3D cell cultures are other exciting frontiers. These models can offer a more physiologically relevant environment for testing the efficacy and toxicity of this compound compared to traditional 2D cell cultures, potentially bridging the gap between in vitro studies and clinical trials.

Exploration of this compound in Combination Therapies

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.govnih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects by targeting multiple pathways simultaneously. nih.gov

The exploration of this compound in combination with existing drugs is a promising future direction. For instance, if this compound's anti-inflammatory properties are confirmed to target specific pathways, it could be combined with other anti-inflammatory or immunomodulatory agents to achieve a synergistic effect. umn.edu In cancer therapy, natural products are often investigated for their ability to sensitize tumor cells to conventional chemotherapeutic agents or targeted therapies. icr.ac.ukup.edu.ph Future studies could explore whether this compound can act synergistically with drugs like doxorubicin (B1662922) or PARP inhibitors, potentially allowing for lower, less toxic doses of these agents. bcrf.orgmdpi.com

The rationale for such combinations would be built upon a thorough understanding of this compound's mechanism of action. If it is found to inhibit pathways that cancer cells rely on for survival or resistance, it could become a valuable component of multi-drug regimens for various malignancies. icr.ac.uk

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Brachycarpone?

Methodological Answer:

- Synthesis : Use multi-step organic synthesis, starting with precursor compounds (e.g., terpenoid derivatives) under controlled conditions (e.g., inert atmosphere, catalytic agents). Include purification steps like column chromatography or HPLC to isolate this compound .

- Characterization : Employ spectroscopic techniques (NMR for structural elucidation, FT-IR for functional groups, mass spectrometry for molecular weight) and chromatographic methods (HPLC for purity >95%). Cross-reference spectral data with literature or databases to confirm identity .

Basic: How can researchers ensure reproducibility in this compound synthesis?

Methodological Answer:

- Document reaction parameters (temperature, solvent ratios, catalyst loading) and validate via triplicate experiments.

- Share raw spectral data and purification protocols in supplementary materials. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting .

Advanced: What strategies address contradictory bioactivity results in this compound studies?

Methodological Answer:

- Replication : Repeat assays across independent labs using standardized protocols (e.g., IC50 determination in enzyme inhibition).

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent polarity affecting solubility).

- Structural Analog Testing : Compare this compound with derivatives to isolate bioactive moieties .

Advanced: How to design a study investigating this compound's mechanism of action?

Methodological Answer:

- Hypothesis-Driven Framework : Use PICO (Population: cell lines; Intervention: this compound dose; Comparison: control compounds; Outcome: apoptosis markers).

- Techniques : Combine in vitro assays (e.g., flow cytometry for cell-cycle arrest) with computational modeling (molecular docking for target prediction). Validate findings via CRISPR knockouts of hypothesized pathways .

Basic: What are the key purity criteria for this compound in pharmacological assays?

Methodological Answer:

- Analytical Thresholds : Purity ≥95% (HPLC), residual solvent levels <0.1% (GC-MS), and absence of endotoxins (LAL assay).

- Batch Consistency : Compare NMR spectra across synthesis batches to ensure structural uniformity .

Advanced: How to evaluate this compound's pharmacokinetic properties in preclinical models?

Methodological Answer:

- ADME Profiling : Use rodent models to assess absorption (oral bioavailability via LC-MS plasma analysis), distribution (tissue homogenate assays), metabolism (CYP450 enzyme screening), and excretion (urine/fecal mass balance).

- PK/PD Modeling : Integrate time-concentration data with efficacy endpoints to optimize dosing regimens .

Basic: What computational tools are effective for predicting this compound's reactivity?

Methodological Answer:

- Software : Apply density functional theory (DFT) for electronic structure analysis (e.g., Gaussian, ORCA) and molecular dynamics (MD) simulations for solvation effects.

- Validation : Cross-check predictions with experimental kinetic data (e.g., reaction rate constants) .

Advanced: How to resolve spectral data discrepancies in this compound characterization?

Methodological Answer:

- Iterative Refinement : Re-examine sample preparation (e.g., deuterated solvent purity) and instrument calibration.

- Collaborative Verification : Share raw data with third-party labs for independent analysis. Use databases like PubChem to compare spectral libraries .

Basic: What ethical guidelines apply to this compound research involving animal models?

Methodological Answer:

- Compliance : Follow institutional animal care protocols (IACUC approval) and the ARRIVE 2.0 guidelines for reporting.

- Dose Justification : Base toxicity studies on prior in vitro LD50 data to minimize animal use .

Advanced: How to formulate a novel research question on this compound's ecological roles?

Methodological Answer:

- FINER Criteria : Ensure questions are Feasible (fieldwork permits), Interesting (evolutionary implications), Novel (uncharacterized plant symbionts), Ethical (non-invasive sampling), and Relevant (biodiversity conservation).

- Field Methods : Use metabolomic profiling of host plants and soil microbiota to trace this compound production triggers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.